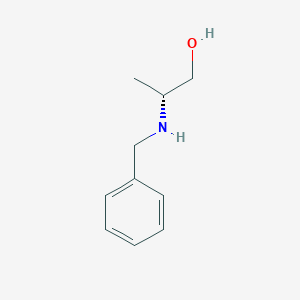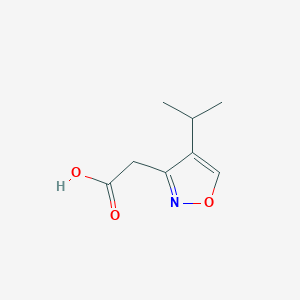![molecular formula C17H22Cl2N2O6S B2808777 N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide CAS No. 341964-60-1](/img/structure/B2808777.png)
N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide is a useful research compound. Its molecular formula is C17H22Cl2N2O6S and its molecular weight is 453.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activity
Research has explored the antimicrobial and hemolytic activities of various derivatives of N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide. For instance, Gul et al. (2017) synthesized a series of acetamide derivatives and found them to be active against selected microbial species, indicating their potential in antimicrobial applications. The study highlighted their low toxicity, which is significant for further biological screening (Gul et al., 2017).
Cytotoxic Activity
Another area of research has been the cytotoxic activity of sulfonamide derivatives. Ghorab et al. (2015) found that certain sulfonamide derivatives demonstrated significant cytotoxic activity against breast and colon cancer cell lines, suggesting their potential use in cancer research (Ghorab et al., 2015).
Structural and Property Analysis
The structural aspects of amide-containing derivatives have also been studied. Karmakar et al. (2007) examined the structural aspects of two amide-containing isoquinoline derivatives and their interaction with mineral acids, which could have implications in the design of novel compounds with specific properties (Karmakar et al., 2007).
Antifungal Agents
The antifungal properties of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been investigated as well. Bardiot et al. (2015) identified these derivatives as promising antifungal agents, particularly effective against Candida and Aspergillus species (Bardiot et al., 2015).
Synthesis and Antimicrobial Study of Analogues
Jayadevappa et al. (2012) focused on synthesizing novel acetamide analogues with significant antimicrobial activity, indicating the potential of these compounds in combating various microbial infections (Jayadevappa et al., 2012).
Anticancer Properties
Yushyn et al. (2022) explored the design of hybrid molecules containing acetamide derivatives for their anticancer properties. Their findings suggest that these compounds could be effective in cancer treatment (Yushyn et al., 2022).
Eigenschaften
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O6S/c1-11(2)27-15-8-14(12(18)7-13(15)19)20-16(22)9-28(24,25)10-17(23)21-3-5-26-6-4-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZSOBIFQLAHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)(=O)CC(=O)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)

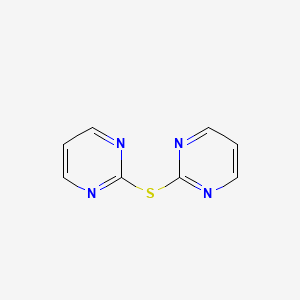
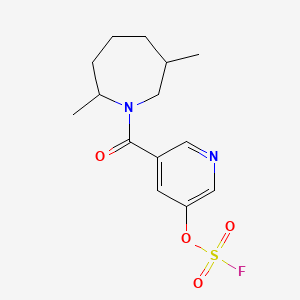
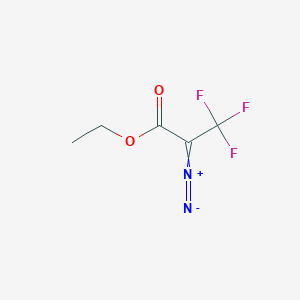
![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2808701.png)
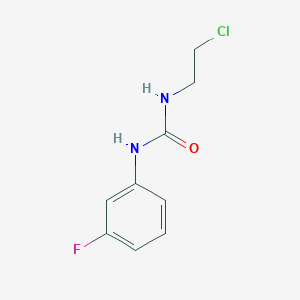

![N-(1-cyano-1-methylpropyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2808707.png)
![2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2808709.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2808710.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2808714.png)
